5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one is a chemical compound with a complex structure that includes an amino group, a dimethylaminoethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylpyridine with dimethylamine and formaldehyde under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylaminoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in the production of polymers with applications in drug delivery and tissue engineering.
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol:
Uniqueness
5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-amino-1-[2-(dimethylamino)ethyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C10H17N3O/c1-8-9(11)4-5-10(14)13(8)7-6-12(2)3/h4-5H,6-7,11H2,1-3H3 |
InChI Key |
ALNPJWPBHBQGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCN(C)C)N |
Origin of Product |
United States |
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